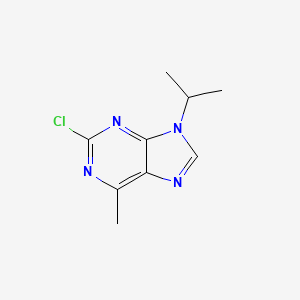
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” is a synthetic compound. It has been used in the production of (S)-duloxetine, a blockbuster antidepressant drug . The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .
Synthesis Analysis
The synthesis of “N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” involves the reaction of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction has excellent enantioselectivity with a >95% conversion . The compound can also be synthesized from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular formula of “N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” is C8H14N2O2. The structure of the compound includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The compound undergoes a bioreduction process to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction is catalyzed by whole cells of Rhodotorula glutinis . The product of this reaction can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine, in a single step .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.2. Other physical and chemical properties such as melting point, solubility, and stability are not explicitly mentioned in the retrieved papers.Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves the reaction of N-methylpyrrolidine-2-one with ethyl acetoacetate, followed by the addition of acetic anhydride and hydrochloric acid to form the final product.", "Starting Materials": [ "N-methylpyrrolidine-2-one", "Ethyl acetoacetate", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylpyrrolidine-2-one is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to form N-methyl-3-oxo-3-(pyrrolidin-1-yl)butanoic acid.", "Step 2: Acetic anhydride is added to the reaction mixture to acetylate the carboxylic acid group, forming N-methyl-3-oxo-3-(pyrrolidin-1-yl)butanoyl acetate.", "Step 3: Hydrochloric acid is added to the reaction mixture to hydrolyze the ester group, forming N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide as the final product." ] } | |
CAS-Nummer |
1866636-93-2 |
Produktname |
N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



